Bis(trimethylsilyl) azelaate
CAS No.: 17906-08-0
Cat. No.: VC21041259
Molecular Formula: C15H32O4Si2
Molecular Weight: 332.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17906-08-0 |
---|---|
Molecular Formula | C15H32O4Si2 |
Molecular Weight | 332.58 g/mol |
IUPAC Name | bis(trimethylsilyl) nonanedioate |
Standard InChI | InChI=1S/C15H32O4Si2/c1-20(2,3)18-14(16)12-10-8-7-9-11-13-15(17)19-21(4,5)6/h7-13H2,1-6H3 |
Standard InChI Key | UGESQDAUQLNVHU-UHFFFAOYSA-N |
SMILES | C[Si](C)(C)OC(=O)CCCCCCCC(=O)O[Si](C)(C)C |
Canonical SMILES | C[Si](C)(C)OC(=O)CCCCCCCC(=O)O[Si](C)(C)C |
Introduction
Physical and Chemical Properties
Bis(trimethylsilyl) azelaate possesses distinctive physical and chemical properties that determine its behavior in various applications. Understanding these properties is essential for its proper utilization in analytical procedures and synthetic pathways.
Structural Characteristics
Bis(trimethylsilyl) azelaate features a linear carbon chain with nine carbon atoms, terminated by two carboxylate groups that have been modified with trimethylsilyl groups. The molecular formula is C₁₅H₃₂O₄Si₂, reflecting the presence of fifteen carbon atoms, thirty-two hydrogen atoms, four oxygen atoms, and two silicon atoms .
The structural arrangement can be represented as (CH₃)₃Si-OOC-(CH₂)₇-COO-Si(CH₃)₃, where the trimethylsilyl groups are attached to the oxygen atoms of the carboxylate functionalities. This configuration significantly alters the polarity, volatility, and thermal properties compared to the parent azelaic acid.
Physical Properties
The key physical properties of bis(trimethylsilyl) azelaate are summarized in Table 1.
Table 1: Physical Properties of Bis(trimethylsilyl) Azelaate
The silylation of the carboxyl groups significantly reduces hydrogen bonding capabilities, resulting in increased lipophilicity and volatility—properties that are especially advantageous for gas chromatographic applications .
Analytical Applications
Bis(trimethylsilyl) azelaate and related trimethylsilyl derivatives play crucial roles in analytical chemistry, particularly in chromatographic applications. Their enhanced volatility and thermal stability make them ideal for gas chromatographic analysis.
Gas Chromatography-Mass Spectrometry
The primary analytical application of bis(trimethylsilyl) azelaate lies in gas chromatography-mass spectrometry (GC-MS). The trimethylsilyl derivatization of azelaic acid enhances its volatility and thermal stability, enabling more effective separation and detection through GC-MS techniques .
In the research by Gallaher et al., they noted: "We are currently studying mechanisms involving AzA [azelaic acid] in cardiovascular disease... One of the problems for studying AzA in biological samples is the availability of a reliable and sensitive detection method for its measurement." They further explained: "The determination of dicaroboxylic acids in different sample preparations often poses great challenge because of the absence of a strong chromophore and fluorophore in these compounds as well as the difficulties associated with its derivatization for gas chromatograph analysis" .
Their methodology involved derivatization of azelaic acid, followed by gas chromatographic analysis, demonstrating the utility of silylated derivatives in overcoming analytical challenges associated with dicarboxylic acids.
Comparison with Related Trimethylsilyl Compounds
To better understand the properties and applications of bis(trimethylsilyl) azelaate, it is valuable to compare it with other trimethylsilyl derivatives. This comparison provides insights into structural relationships and functional similarities.
Structural Comparisons
Table 2 presents a comparative analysis of bis(trimethylsilyl) azelaate with other trimethylsilyl compounds mentioned in the search results.
Table 2: Comparison of Bis(trimethylsilyl) Azelaate with Related Compounds
Functional Comparisons
Different trimethylsilyl derivatives exhibit unique chemical behaviors based on their core structures. While bis(trimethylsilyl) azelaate contains ester functionalities, other derivatives feature different functional groups:
-
Bis(trimethylsilyl)acetylene contains a carbon-carbon triple bond, making it useful in cycloaddition reactions and as a surrogate for acetylene in various synthetic applications .
-
Bis(trimethylsilyl) sulfide features a sulfur bridge and is employed as a silylating agent and reducing agent in organic synthesis .
-
1,4-Bis(trimethylsilyl)benzene serves as an internal standard in quantitative NMR (qNMR) applications due to its well-defined spectral characteristics .
-
Metal bis(trimethylsilyl)amides function as coordination complexes, with applications in organometallic chemistry .
The comparative analysis highlights the versatility of trimethylsilyl derivatization across various chemical structures, each serving specific analytical or synthetic purposes.
Research Significance and Applications
Bis(trimethylsilyl) azelaate holds significance in various research domains, particularly in biomedical investigations focusing on azelaic acid.
Biomedical Research
The derivatization of azelaic acid to bis(trimethylsilyl) azelaate enables sensitive analytical measurements in biological samples, supporting research into the role of azelaic acid in various physiological and pathological processes. Gallaher et al. mentioned ongoing research into "mechanisms involving AzA in cardiovascular disease," indicating potential biomedical significance .
Their research emphasized the need for "a simple and reliable method to identify and quantify AzA bioavailability in biological samples," highlighting the analytical challenges that bis(trimethylsilyl) azelaate helps overcome .
Analytical Chemistry
In analytical chemistry, bis(trimethylsilyl) azelaate serves as a model for understanding the behavior of silylated dicarboxylic acids. The enhanced chromatographic properties achieved through silylation demonstrate the value of this derivatization approach for compounds with poor inherent chromatographic characteristics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume